

Synthesis Protocol for 4-piperazin-1-yl-quinazoline dihydrochloride

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Compound of Interest

Compound Name: 4-Piperazin-1-ylquinazoline

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This document provides a detailed methodology for the synthesis of 4-piperazin-1-yl-quinazoline dihydrochloride, a key intermediate in the development of various biologically active compounds. The protocol is presented in a step-by-step format, suitable for use in a laboratory setting.

Synthesis Pathway Overview

The synthesis of 4-piperazin-1-yl-quinazoline dihydrochloride is typically achieved through a multi-step process. The general strategy involves the initial formation of the quinazoline ring system, followed by the introduction of the piperazine moiety at the 4-position, and concluding with the formation of the dihydrochloride salt. A common route begins with the cyclization of an anthranilic acid derivative to form a quinazolinone, which is then chlorinated to yield a 4-chloroquinazoline intermediate. This reactive intermediate subsequently undergoes nucleophilic substitution with a protected piperazine, followed by deprotection and salt formation.



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Caption: General workflow for the synthesis of 4-piperazin-1-yl-quinazoline dihydrochloride.

Experimental Protocol

This protocol is divided into four main stages, starting from the commercially available 4-chloroquinazoline.

Stage 1: Synthesis of tert-Butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate

This step involves the nucleophilic substitution of the chlorine atom on the 4-chloroquinazoline with tert-butyl 1-piperazinecarboxylate.

Materials:

- 4-Chloroquinazoline
- tert-Butyl 1-piperazinecarboxylate
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)

Procedure:

- To a solution of 4-chloroquinazoline in acetonitrile, add tert-butyl 1-piperazinecarboxylate and potassium carbonate.
- Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
- After completion, cool the mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate.

Stage 2: Synthesis of 4-(Piperazin-1-yl)quinazoline (Free Base)

This stage involves the deprotection of the Boc-protected piperazine intermediate.

Materials:

- tert-Butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Dissolve tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate in dichloromethane.
- Add trifluoroacetic acid dropwise to the solution at room temperature.
- Stir the mixture for a few hours until the deprotection is complete (monitor by TLC).
- Remove the solvent and excess TFA under reduced pressure.
- Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-(piperazin-1-yl)quinazoline as a solid.[1]

Stage 3: Formation of 4-piperazin-1-yl-quinazoline dihydrochloride

This final step converts the free base into its dihydrochloride salt.

Materials:

- 4-(Piperazin-1-yl)quinazoline

- Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M HCl in diethyl ether or HCl gas in isopropanol)
- Anhydrous diethyl ether or isopropanol

Procedure:

- Dissolve the 4-(piperazin-1-yl)quinazoline free base in a minimal amount of a suitable solvent like isopropanol.
- To this solution, add a stoichiometric excess (at least 2 equivalents) of a hydrochloric acid solution slowly with stirring.
- A precipitate of the dihydrochloride salt should form. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a less polar co-solvent like anhydrous diethyl ether.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.
- Dry the product under vacuum to obtain 4-piperazin-1-yl-quinazoline dihydrochloride.

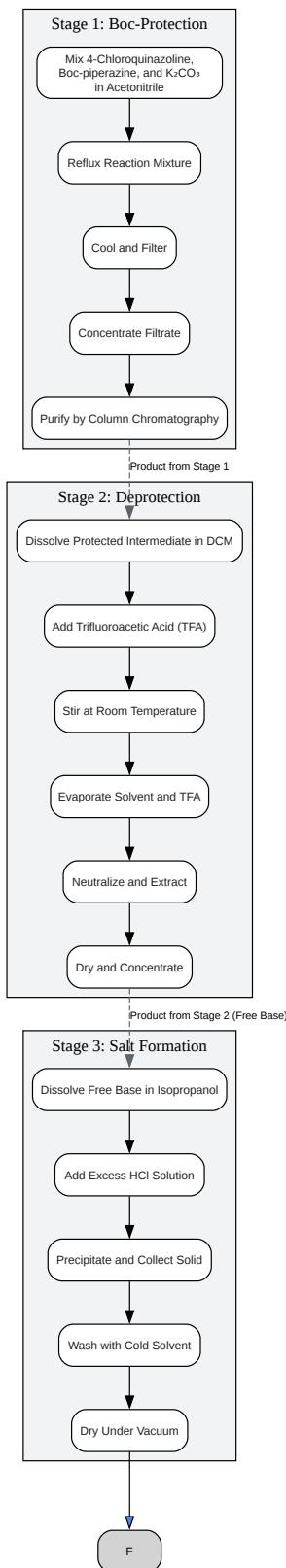
Data Presentation

The following table summarizes the expected yield and key characterization data for the intermediate and final products.

Compound	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)	Analytical Data (HRMS m/z [M+H] ⁺)
4-(Piperazin-1-yl)quinazoline (Free Base)	C ₁₂ H ₁₄ N ₄	214.27	91.5[1]	120.3-121.2[1]	215.1299[1]
4-Piperazin-1-yl-quinazoline dihydrochloride	C ₁₂ H ₁₆ Cl ₂ N ₄	287.19	-	-	-

Note: The yield and melting point for the dihydrochloride salt can vary depending on the specific conditions and purity.

Mandatory Visualizations

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Caption: Detailed experimental workflow for the synthesis of 4-piperazin-1-yl-quinazoline dihydrochloride.

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References

- 1. researchgate.net [researchgate.net]
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